Methyl 4-bromo-2-(trifluoromethoxy)benzoate
Overview
Description
Methyl 4-bromo-2-(trifluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H6BrF3O3 and its molecular weight is 299.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis and Material Science
- Synthesis of d-Forosamine : Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a derivative, was used in the synthesis of d-forosamine, indicating its role in complex organic synthesis processes (Baer & Hanna, 1981).
- Formation of Arynes : It is instrumental in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene, a key intermediate for synthesizing naphthalenes (Schlosser & Castagnetti, 2001).
- Synthesis of Aniline Derivatives : It is used in synthesizing ortho-trifluoromethoxylated aniline derivatives, showing its versatility in the development of pharmaceuticals and functional materials (Feng & Ngai, 2016).
- Crystal Structure Analysis : Its crystal structures, like that of methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insights into molecular interactions in material science (Suchetan et al., 2016).
Applications in Fluorine Chemistry and Catalysis
- Synthesis of Fluorofuran Derivatives : This compound is used in the synthesis of fluorinated furan derivatives, illustrating its role in fluorine chemistry (Hajduch et al., 2014).
- Interaction with Sulfur Tetrafluoride : It reacts with sulfur tetrafluoride in hydrogen fluoride solutions, showcasing its reactivity and potential in synthetic chemistry (Gaidarzhy et al., 2020).
Miscellaneous Applications
- Synthesis of Liquid Crystal Compounds : It is used in synthesizing liquid crystal compounds, indicating its application in advanced materials technology (Wang, Liu, & Lin, 2007).
- Fluorescence Studies in Biochemistry : The compound's derivatives have been studied for their fluorescence properties in biochemistry and pharmacology (Singh & Darshi, 2002).
Properties
IUPAC Name |
methyl 4-bromo-2-(trifluoromethoxy)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIUYXPVVJVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933785-18-3 | |
Record name | methyl 4-bromo-2-(trifluoromethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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